

# Unveiling the Spectroscopic Signature of Levulinic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: Levulinic anhydride

Cat. No.: B3265521

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of chemical reagents is paramount. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **levulinic anhydride**, a versatile building block in organic synthesis.

**Levulinic anhydride** (bis(4-oxopentanoic) anhydride), with the chemical formula  $C_{10}H_{14}O_5$  and CAS number 40608-06-8, is the anhydride derivative of levulinic acid. Its bifunctional nature, containing both ketone and anhydride moieties, makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Accurate and detailed spectroscopic data are essential for its identification, purity assessment, and for monitoring its reactions.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectrometry analyses of **levulinic anhydride**.

### Table 1: $^1H$ Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.20	s	6H	-C(O)CH <sub>3</sub>
2.85	t, J = 6.8 Hz	4H	-C(O)CH <sub>2</sub> -
2.95	t, J = 6.8 Hz	4H	-CH <sub>2</sub> C(O)O-

Solvent: CDCl<sub>3</sub>

**Table 2: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
29.8	-C(O)CH <sub>3</sub>
34.5	-C(O)CH <sub>2</sub> -
38.0	-CH <sub>2</sub> C(O)O-
168.5	-C(O)O-
206.5	-C(O)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1820	Strong	C=O stretch (anhydride, symmetric)
1750	Strong	C=O stretch (anhydride, asymmetric)
1715	Strong	C=O stretch (ketone)
1150	Medium	C-O stretch (anhydride)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Assignment
214.08	[M] <sup>+</sup>	Molecular Ion
116.05	High	[C <sub>5</sub> H <sub>8</sub> O <sub>3</sub> ] <sup>+</sup> (Levulinic acid)
99.04	High	[C <sub>5</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup> (Acylium ion)
43.02	Very High	[CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)

## Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following provides an overview of the general methodologies employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. The **levulinic anhydride** sample is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For <sup>1</sup>H NMR, the spectral width is set to encompass the expected chemical shift range, and data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a longer acquisition time is often necessary due to the lower natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

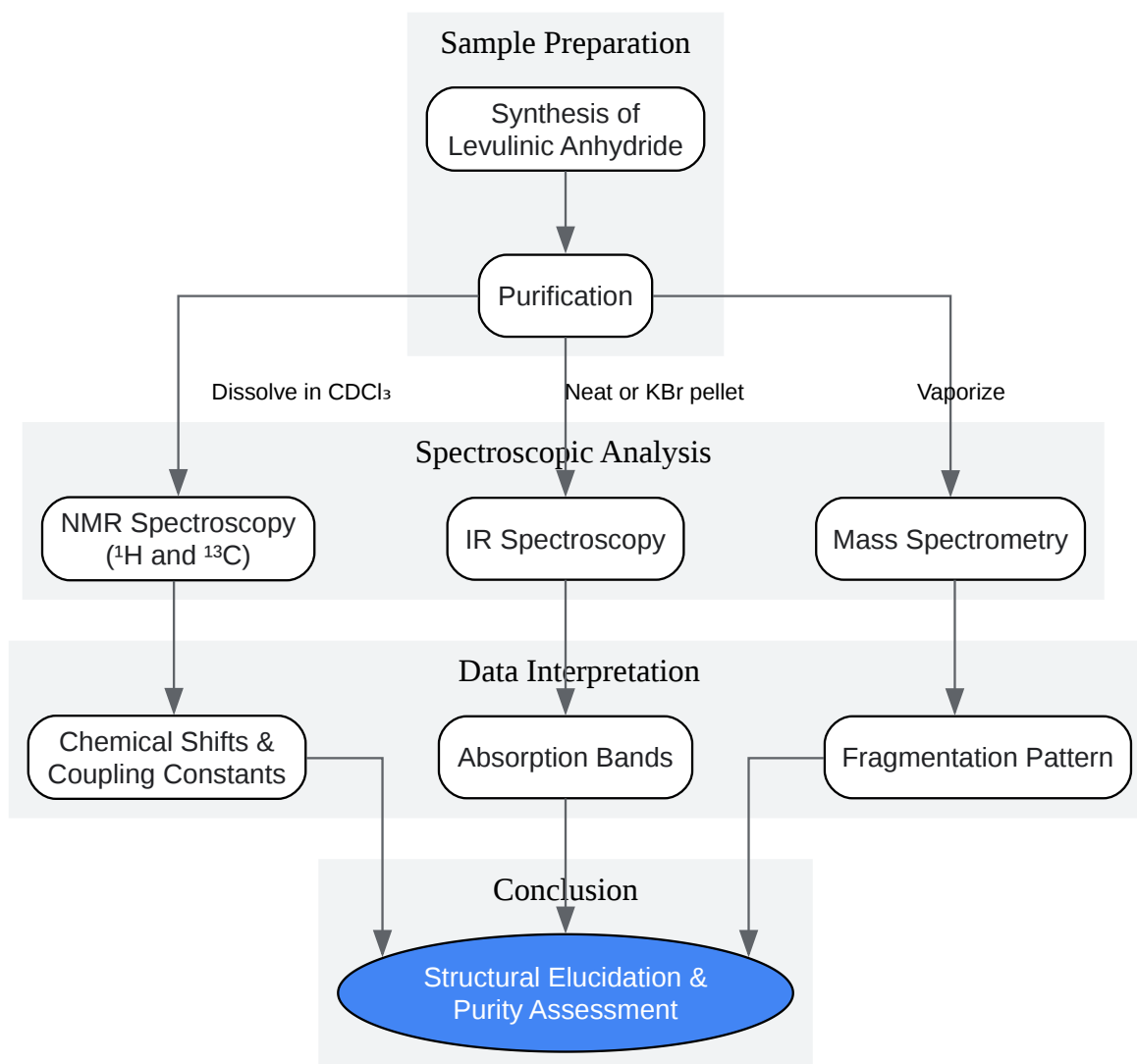
IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat **levulinic anhydride** (if liquid at room temperature) can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>) by averaging multiple scans to improve the signal quality.

### Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the **levulinic anhydride** sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each fragment ion.

## Visualization of Experimental Workflow

The logical flow of acquiring and interpreting the spectroscopic data for **levulinic anhydride** can be visualized as follows:



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Caption: Experimental workflow for the spectroscopic analysis of **levulinic anhydride**.

This guide provides a foundational understanding of the key spectroscopic characteristics of **levulinic anhydride**. For researchers, this data is crucial for reaction monitoring, quality control, and the structural confirmation of derived products. The detailed experimental protocols offer a starting point for the reliable acquisition of this important analytical data.

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